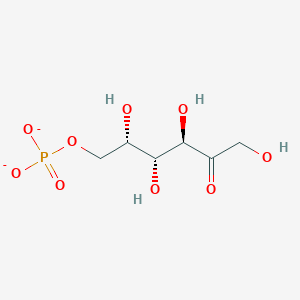

6-O-phosphonato-L-tagatose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Keto-L-tagatose 6-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of keto-L-tagatose 6-phosphate; major species at pH 7.3. It is a conjugate base of a keto-L-tagatose 6-phosphate. It is an enantiomer of a keto-D-tagatose 6-phosphate(2-).

科学研究应用

Biochemical Applications

1.1 Enzyme Inhibition Studies

6-O-Phosphonato-L-tagatose has been shown to exhibit unique inhibitory effects on certain enzymes. For instance, research indicates that enzyme variants from Escherichia coli that possess D-fructose-6-phosphate aldolase activity are covalently and irreversibly inhibited by D-tagatose 6-phosphate. This inhibition occurs through a novel mechanism involving the covalent binding of the sugar to the active site of the enzyme, which alters its catalytic activity significantly . Such insights into enzyme inhibition can pave the way for developing new biochemical tools and therapeutic agents.

1.2 Metabolic Pathway Interference

The compound also plays a role in metabolic pathways associated with various pathogens. For example, it has been demonstrated that D-tagatose interferes with the metabolic processes of Phytophthora infestans, a pathogen responsible for late blight in potatoes. The compound induces structural changes in the pathogen's mitochondria and inhibits its growth by affecting ATP production and oxygen consumption . This suggests potential applications in agricultural biotechnology for developing disease-resistant crops.

Agricultural Applications

2.1 Plant Defense Mechanisms

Research highlights the ability of D-tagatose to enhance plant resistance against certain pathogens. In studies involving rice plants, D-tagatose treatment led to increased expression of defense-related genes and reduced disease symptoms when exposed to bacterial infections . This property can be harnessed to develop natural plant protectants that enhance crop resilience against diseases.

2.2 Soil Health and Microbial Interactions

The application of rare sugars like D-tagatose can influence soil microbial communities positively. Studies suggest that these sugars may enhance microbial activity, promoting healthier soil ecosystems and potentially improving plant growth and nutrient uptake . This aspect opens avenues for sustainable agricultural practices that utilize natural compounds to boost soil health.

Pharmaceutical Applications

3.1 Antidiabetic Potential

this compound is being investigated for its potential antidiabetic effects due to its structural similarity to glucose and fructose. Its role in modulating glucose metabolism may provide therapeutic benefits for managing diabetes . Research into its efficacy as a sugar substitute could lead to new dietary options for diabetic patients.

3.2 Antimicrobial Properties

The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Its ability to disrupt metabolic pathways in pathogens suggests that it could be utilized in formulating treatments for infections caused by resistant strains of bacteria .

Case Studies

常见问题

Basic Research Questions

Q. What are the primary metabolic pathways involving 6-O-phosphonato-L-tagatose, and how can they be experimentally validated?

Methodological Answer: To map metabolic pathways, researchers can employ isotopic labeling (e.g., ¹³C or ³²P) combined with mass spectrometry (MS) to track phosphorylation and enzymatic conversion. Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) in cell lysates or purified systems can validate pathway steps. For instance, coupling with phosphohexose isomerase or kinase assays can clarify its role in glycolysis or tagatose metabolism .

Q. What analytical techniques are most effective for detecting and quantifying this compound in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with refractive index detection or tandem MS (LC-MS/MS) provides high specificity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ³¹P-NMR) is critical for structural confirmation. Pre-column derivatization with phenylhydrazine can enhance sensitivity for low-concentration samples .

Q. How does this compound interact with regulatory enzymes in carbohydrate metabolism?

Methodological Answer: Use competitive inhibition assays with purified enzymes (e.g., hexokinase, aldolase) and substrate analogs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) may predict interaction sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical roles of this compound across different organisms?

Methodological Answer: Conduct comparative metabolomics using phylogenetically diverse models (e.g., bacteria, plants, mammals) to identify conserved vs. species-specific functions. Employ CRISPR-Cas9 knockouts to assess phenotypic impacts. Mediation analysis (e.g., structural equation modeling) can disentangle confounding variables like pH or cofactor availability .

Q. What experimental designs are optimal for studying the kinetics of this compound in dynamic cellular environments?

Methodological Answer: Use stopped-flow spectrophotometry for real-time kinetic measurements under varying ATP/ADP ratios. Fluorescent biosensors (e.g., FRET-based) enable spatial tracking in live cells. For longitudinal studies, employ multi-omics time-series data integration (transcriptomics, metabolomics) to correlate fluctuations with cellular states .

Q. How can researchers address discrepancies in the compound’s stability under different physicochemical conditions?

Methodological Answer: Stability assays should test pH (4–9), temperature (4–37°C), and ionic strength gradients. Accelerated degradation studies (e.g., Arrhenius modeling) predict shelf-life. Pair with quantum mechanical calculations (e.g., DFT) to identify degradation-prone molecular regions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in enzyme inhibition studies?

Methodological Answer: Nonlinear regression (e.g., Hill equation) models dose-response curves. Bootstrap resampling (1,000+ iterations) quantifies confidence intervals for IC₅₀ values. Bayesian hierarchical modeling accounts for inter-experiment variability .

Q. How should researchers handle missing or inconsistent data in metabolomic studies of this compound?

Methodological Answer: Apply multiple imputation (MI) for missing data, ensuring <20% missingness. For inconsistencies, use consensus clustering or principal component analysis (PCA) to identify outlier batches. Replicate critical findings with orthogonal methods (e.g., NMR vs. MS) .

Q. Experimental Validation

Q. What controls are essential when testing this compound’s role in microbial growth assays?

Methodological Answer: Include negative controls (e.g., non-phosphorylated L-tagatose) and positive controls (e.g., glucose-6-phosphate). Validate carbon source utilization via ¹⁴C-radiotracer assays. Monitor contamination via 16S rRNA sequencing in bacterial cultures .

Q. How can researchers differentiate between direct and indirect effects of this compound in signaling pathways?

Methodological Answer: Combine genetic knockouts (e.g., siRNA for kinases) with phosphoproteomics. Causal inference frameworks (e.g., Mendelian randomization) or perturbation-response profiling can isolate direct interactions. Cross-linking MS identifies proximal binding partners .

Q. Table: Key Methodological Recommendations

属性

分子式 |

C6H11O9P-2 |

|---|---|

分子量 |

258.12 g/mol |

IUPAC 名称 |

[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6+/m0/s1 |

InChI 键 |

GSXOAOHZAIYLCY-HCWXCVPCSA-L |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

手性 SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

规范 SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。